molecular formula C19H23N3O2 B4592232 4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone

4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone

Cat. No.: B4592232
M. Wt: 325.4 g/mol
InChI Key: IMXFOMYOWQXPCU-UHFFFAOYSA-N
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Description

4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the reaction conditions and using continuous flow reactors to maintain consistent reaction parameters. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(18-16-9-5-2-6-10-17(16)24-20-18)22-13-11-21(12-14-22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXFOMYOWQXPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone
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4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone
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4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone
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4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone
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4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone
Reactant of Route 6
4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone

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